Oxyphenisatine dipropionate mechanism of action in hepatotoxicity
Oxyphenisatine dipropionate mechanism of action in hepatotoxicity
An In-Depth Technical Guide to the Mechanisms of Oxyphenisatine-Induced Hepatotoxicity
Authored by: A Senior Application Scientist
Preamble: Deconstructing a Withdrawn Laxative's Liver Toxicity
Oxyphenisatine, a diphenylmethane derivative once widely used as a laxative, was withdrawn from the global market in the early 1970s due to its strong association with severe, and sometimes chronic, liver damage.[1] The spectrum of oxyphenisatine-induced hepatotoxicity ranged from acute hepatitis to chronic active hepatitis and cirrhosis, presenting a significant clinical challenge.[2][3][4] This guide provides a comprehensive technical exploration of the molecular and cellular mechanisms underlying oxyphenisatine's detrimental effects on the liver. We will dissect the metabolic pathways, the cascade of cellular insults, and the potential for immune system involvement, offering a detailed perspective for researchers and drug development professionals.
The Central Role of Metabolic Bioactivation
The journey to oxyphenisatine-induced liver injury begins with its metabolism within the liver. Like many xenobiotics, oxyphenisatine itself is not directly toxic. Instead, it undergoes bioactivation, primarily by the Cytochrome P450 (CYP450) enzyme system, to form chemically reactive metabolites.[5][6] This process is a critical initiating event in the pathophysiology of the resultant hepatotoxicity.
The Cytochrome P450 Engine of Toxicity
The CYP450 superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of a vast array of compounds.[7][8] These enzymes introduce or expose functional groups on the substrate, typically rendering it more water-soluble for excretion. However, in the case of oxyphenisatine, this process generates electrophilic intermediates.[9] While the specific CYP450 isoforms responsible for oxyphenisatine metabolism are not definitively elucidated in the available literature, the general mechanism of xenobiotic-induced liver injury often involves CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10][11]
The generation of these reactive metabolites is a pivotal step, as their intrinsic instability and high reactivity drive the subsequent cellular damage.[12]
Experimental Workflow: Identifying Reactive Metabolites
A standard approach to identifying the formation of reactive metabolites involves in vitro incubation studies with liver microsomes, which are rich in CYP450 enzymes.
Protocol: In Vitro Trapping of Oxyphenisatine Reactive Metabolites
-
Preparation of Microsomes:
-
Obtain human liver microsomes from a reputable commercial source or prepare them from liver tissue by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the following:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Oxyphenisatine dipropionate (at a range of concentrations, e.g., 1-100 µM).
-
A trapping agent, such as glutathione (GSH) (e.g., 1-5 mM), to form stable adducts with reactive metabolites.[9]
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the CYP450 catalytic cycle.[13]
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.
-
-
-
Incubation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential GSH-oxyphenisatine adducts.[9] The presence of these adducts confirms the formation of reactive metabolites.
-
Causality Behind Experimental Choices:
-
Human Liver Microsomes: These are the gold standard for in vitro metabolism studies as they contain a high concentration of the key drug-metabolizing enzymes, the CYP450s.[14][15]
-
NADPH-Generating System: CYP450 enzymes require NADPH as a cofactor to function. An enzymatic generating system provides a sustained supply of NADPH for the duration of the incubation.[13]
-
Glutathione (GSH): GSH is a nucleophilic tripeptide that readily reacts with electrophilic metabolites to form stable, detectable adducts. It mimics the in vivo detoxification pathway.[6][9]
Covalent Binding to Cellular Macromolecules: The Molecular Hijacking
Once formed, the reactive metabolites of oxyphenisatine can covalently bind to cellular macromolecules, particularly proteins.[6][16] This irreversible binding can lead to:
-
Enzyme Inactivation: Covalent modification of active sites or allosteric regulatory sites can inhibit or abolish enzyme function.
-
Disruption of Structural Proteins: Binding to cytoskeletal proteins can compromise cellular integrity.
-
Formation of Neoantigens: The drug-protein adducts can be recognized as foreign by the immune system, triggering an immune response.[5][17]
The extent of covalent binding to liver proteins is often correlated with the severity of drug-induced liver injury.[6]
Visualization of Metabolic Activation and Covalent Binding
Caption: Metabolic bioactivation of oxyphenisatine leading to hepatotoxicity.
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are central to hepatocyte function, responsible for generating the majority of the cell's ATP through oxidative phosphorylation.[18] They are also a common target for drug-induced toxicity.[19] Studies on oxyphenisatine acetate have demonstrated its ability to induce mitochondrial dysfunction.[20]
Mechanisms of Mitochondrial Injury
Oxyphenisatine and its metabolites can impair mitochondrial function through several mechanisms:
-
Inhibition of the Electron Transport Chain (ETC): Interference with the protein complexes of the ETC can disrupt the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[21]
-
Mitochondrial Membrane Depolarization: Damage to the inner mitochondrial membrane can dissipate the proton gradient necessary for ATP synthase to function, effectively uncoupling oxidative phosphorylation.[20][21]
-
Induction of Mitochondrial Permeability Transition (MPT): The opening of the mitochondrial permeability transition pore can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, triggering cell death.[21]
Experimental Protocol: Assessing Mitochondrial Respiration
The Seahorse XF Analyzer is a powerful tool for measuring mitochondrial function in real-time by monitoring the oxygen consumption rate (OCR).
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Culture:
-
Seed hepatocytes (e.g., HepG2 or primary human hepatocytes) in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and grow to an optimal confluence.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of oxyphenisatine dipropionate for a predetermined duration (e.g., 24 hours).
-
-
Mito Stress Test:
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the following compounds:
-
Oligomycin: An ATP synthase inhibitor.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration.
-
-
Perform the assay on the Seahorse XF Analyzer, sequentially injecting the compounds and measuring the OCR.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial toxicity.
-
Causality Behind Experimental Choices:
-
Seahorse XF Analyzer: This technology provides a sensitive and high-throughput method to assess mitochondrial function in intact cells, offering a more physiologically relevant system than isolated mitochondria.[22]
-
Sequential Injection of Inhibitors: This allows for the dissection of different components of mitochondrial respiration, providing a detailed profile of the drug's effect.[22]
Oxidative Stress: The Free Radical Cascade
The metabolic generation of reactive species and mitochondrial dysfunction both contribute to a state of oxidative stress.[23][24] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[24]
Key events in oxyphenisatine-induced oxidative stress include:
-
Depletion of Glutathione (GSH): As mentioned, GSH is consumed in the detoxification of reactive metabolites. Its depletion leaves the cell vulnerable to oxidative damage.[23]
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation that damages membrane integrity and function.[23]
-
Oxidative Damage to Proteins and DNA: ROS can directly oxidize proteins and DNA, leading to loss of function and genetic mutations.[23]
Visualization of the Oxidative Stress Pathway
Caption: The central role of oxidative stress in mediating cellular damage.
Immune-Mediated Hepatotoxicity: A Plausible Contribution
While direct cellular toxicity from reactive metabolites and oxidative stress is a primary driver, an immune-mediated component to oxyphenisatine-induced liver injury is also suggested.[2][5] The clinical and histological features of chronic active hepatitis in some patients point towards an autoimmune-like reaction.[2][25]
The "hapten hypothesis" provides a framework for this immune involvement. In this model, the reactive metabolites of oxyphenisatine act as haptens, covalently binding to liver proteins to form neoantigens.[5][17] These altered proteins can then be processed by antigen-presenting cells (APCs), such as Kupffer cells, and presented to T-lymphocytes, initiating an adaptive immune response directed against the hepatocytes.[26][27]
The presence of abnormal immunofluorescence in patients with oxyphenisatine-induced hepatitis supports this hypothesis, suggesting the involvement of autoantibodies.[2]
Summary of Mechanistic Data
| Mechanism | Key Molecular Events | Consequences | Supporting Evidence |
| Metabolic Bioactivation | Phase I metabolism by Cytochrome P450 enzymes. | Formation of electrophilic reactive metabolites. | Inferred from general principles of drug-induced liver injury.[5][6] |
| Covalent Binding | Nucleophilic attack of cellular macromolecules by reactive metabolites. | Enzyme inactivation, disruption of protein function, formation of neoantigens. | Experimental studies show reactive metabolites bind covalently to macromolecules.[6][16] |
| Mitochondrial Dysfunction | Inhibition of ETC, membrane depolarization, induction of MPT. | Decreased ATP production, increased ROS, apoptosis. | Oxyphenisatine acetate induces mitochondrial dysfunction in vitro.[20] |
| Oxidative Stress | Depletion of GSH, overproduction of ROS. | Lipid peroxidation, oxidative damage to proteins and DNA. | A common pathway in reactive metabolite-mediated toxicity.[23] |
| Immune-Mediated Injury | Formation of drug-protein adducts (neoantigens), activation of T-cells. | Immune attack on hepatocytes, chronic inflammation. | Clinical findings of chronic active hepatitis and abnormal immunofluorescence.[2][5][25] |
Conclusion: A Multi-Pronged Assault on the Liver
The hepatotoxicity of oxyphenisatine dipropionate is not the result of a single molecular event but rather a cascade of interconnected pathological processes. The journey begins with metabolic bioactivation by CYP450 enzymes, leading to the formation of highly reactive metabolites. These metabolites then orchestrate a multi-pronged assault on the hepatocyte through covalent binding to essential macromolecules, induction of a severe energy crisis via mitochondrial dysfunction, and the generation of overwhelming oxidative stress. A potential secondary, immune-mediated attack, triggered by the formation of neoantigens, may contribute to the chronicity and severity of the liver damage observed in some patients.
Understanding these intricate mechanisms is not merely an academic exercise. It provides crucial insights for contemporary drug development, emphasizing the importance of early screening for reactive metabolite formation and mitochondrial toxicity to design safer therapeutic agents and avoid the pitfalls of the past.
References
-
[Oxyphenisatin-induced liver disease (author's transl)]. PubMed. Available from: [Link]
-
Oxyphenisatin and Liver Damage. Scite.ai. Available from: [Link]
-
Oxyphenisatin and liver damage. PubMed. Available from: [Link]
-
Oxyphenisatin acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis. PMC. Available from: [Link]
-
Hepatic drug metabolism and adverse hepatic drug reactions. PubMed. Available from: [Link]
-
Liver damage induced by oxyphenisatin. The BMJ. Available from: [Link]
-
Idiosyncratic Toxicity. Cambridge MedChem Consulting. Available from: [Link]
-
Drug-induced mitochondrial toxicity. PubMed. Available from: [Link]
-
Oxyphenisatin and chronic active hepatitis. PubMed. Available from: [Link]
-
Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. PMC. Available from: [Link]
-
A Comprehensive Review of Experimental Animal Models of Hepatopathy. Available from: [Link]
-
Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI. Available from: [Link]
-
Unraveling Drug-Induced Hepatotoxicity: Roles of Oxidative Stress, Biomarker Discovery, and Translational Advances. Trends in Applied Sciences Research. Available from: [Link]
-
Minireview - In vitro platforms for evaluating liver toxicity. Experimental Biology and Medicine. Available from: [Link]
-
ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PMC. Available from: [Link]
-
Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. PMC. Available from: [Link]
-
Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice. MDPI. Available from: [Link]
-
In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing). Available from: [Link]
-
Selective Binding of Acetaminophen (APAP) to Liver Proteins in Mice and Men. Available from: [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Available from: [Link]
-
Development on Animal Models for Drug/Chemical Induced Liver Injury. Available from: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available from: [Link]
-
MIT Open Access Articles In vitro models for liver toxicity testing. Available from: [Link]
-
Different Experimental Models for Hepatotoxicity; A Review. Available from: [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available from: [Link]
-
Reactive Metabolite Assessment. Cyprotex. Available from: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Available from: [Link]
-
Oxyphenisatine. Wikipedia. Available from: [Link]
-
Chronic active and lupoid hepatitis caused by a laxative, oxyphenisatin. PubMed. Available from: [Link]
-
Liver damage induced by oxyphenisatin. PMC. Available from: [Link]
-
Cytochromes P450. Available from: [Link]
-
Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape Reference. Available from: [Link]
-
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. UW School of Pharmacy - University of Washington. Available from: [Link]
-
Oxidative Stress and Inflammation in Hepatic Diseases: Therapeutic Possibilities of N-Acetylcysteine. PMC. Available from: [Link]
-
Role of Oxidative Stress in Liver Disorders. MDPI. Available from: [Link]
-
Immune-mediated Liver Injury Caused by Immune Checkpoint Inhibitors Displays a High Immune Tolerance and Rigorous Hepatocyte Regeneration Phenotype. Food and Drug Administration. Available from: [Link]
-
Drug Bioactivation Covalent Binding to Target Proteins and Toxicity Relevance. ResearchGate. Available from: [Link]
-
Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. YouTube. Available from: [Link]
-
Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. Available from: [Link]
-
Immunotherapy-induced Hepatotoxicity: A Review. Xia & He Publishing Inc. Available from: [Link]
-
Reactive metabolites of phenacetin and acetaminophen: a review. PMC. Available from: [Link]
Sources
- 1. Oxyphenisatine - Wikipedia [en.wikipedia.org]
- 2. [Oxyphenisatin-induced liver disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyphenisatin and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyphenisatin and chronic active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic drug metabolism and adverse hepatic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 12. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 15. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
- 18. Drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxyphenisatin acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed | MDPI [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice | MDPI [mdpi.com]
- 24. Role of Oxidative Stress in Liver Disorders [mdpi.com]
- 25. Chronic active and lupoid hepatitis caused by a laxative, oxyphenisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Immune-mediated Liver Injury Caused by Immune Checkpoint Inhibitors Displays a High Immune Tolerance and Rigorous Hepatocyte Regeneration Phenotype | FDA [fda.gov]
- 27. Immunotherapy-induced Hepatotoxicity: A Review [xiahepublishing.com]
